molecular formula C24H19As B14393928 ([1,1'-Biphenyl]-2-yl)(diphenyl)arsane CAS No. 88659-28-3

([1,1'-Biphenyl]-2-yl)(diphenyl)arsane

Cat. No.: B14393928
CAS No.: 88659-28-3
M. Wt: 382.3 g/mol
InChI Key: AAHUCDQIZHYEDQ-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-2-yl)(diphenyl)arsane: is an organoarsenic compound that features a biphenyl group and two phenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane typically involves the reaction of biphenyl derivatives with arsenic trichloride (AsCl3) in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process can be summarized as follows:

    Step 1: Preparation of biphenyl lithium by reacting biphenyl with n-butyllithium.

    Step 2: Reaction of biphenyl lithium with arsenic trichloride to form ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane.

Industrial Production Methods: Industrial production methods for ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Arsenic oxides and biphenyl derivatives.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, the compound is investigated for its potential as an anti-cancer agent due to its ability to interact with cellular proteins and DNA.

Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent, particularly in the treatment of certain types of cancer.

Industry: In the industrial sector, ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is used in the production of specialty chemicals and materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane exerts its effects involves its interaction with molecular targets such as proteins and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. Additionally, it can intercalate into DNA, causing structural changes that affect gene expression and cell division.

Comparison with Similar Compounds

    Triphenylarsane: Similar structure but with three phenyl groups attached to arsenic.

    Diphenylarsinic acid: Contains two phenyl groups and an arsenic atom bonded to a hydroxyl group.

Uniqueness: ([1,1’-Biphenyl]-2-yl)(diphenyl)arsane is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and interaction profiles compared to other organoarsenic compounds.

Properties

CAS No.

88659-28-3

Molecular Formula

C24H19As

Molecular Weight

382.3 g/mol

IUPAC Name

diphenyl-(2-phenylphenyl)arsane

InChI

InChI=1S/C24H19As/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H

InChI Key

AAHUCDQIZHYEDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[As](C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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